molecular formula C11H14O2 B2433186 2-Methyl-2-(3-methylphenyl)propanoic acid CAS No. 93351-25-8

2-Methyl-2-(3-methylphenyl)propanoic acid

Cat. No.: B2433186
CAS No.: 93351-25-8
M. Wt: 178.231
InChI Key: WDKWQWKHODEFBT-UHFFFAOYSA-N
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Description

2-Methyl-2-(3-methylphenyl)propanoic acid is an organic compound with the molecular formula C11H14O2 It is a carboxylic acid derivative, characterized by the presence of a methyl group attached to the second carbon of the propanoic acid chain and a methylphenyl group attached to the third carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-(3-methylphenyl)propanoic acid can be achieved through several methods. One common approach involves the reaction of pinonic acid with bromine in water, which yields 2-(4-methylphenyl)propanoic acid . Another method involves the use of carboxylic acid building blocks, such as 3-(2-methylphenyl)propionic acid, which participates in the synthesis of 2-methyl-3-phenylpropanol .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale chemical synthesis using readily available starting materials. The reaction conditions are optimized to ensure high yield and purity of the final product. Specific details on industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-(3-methylphenyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and electrophiles like bromine (Br2) for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted aromatic compounds.

Scientific Research Applications

2-Methyl-2-(3-methylphenyl)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-2-(3-methylphenyl)propanoic acid involves its interaction with specific molecular targets and pathways The carboxylic acid group can participate in hydrogen bonding and ionic interactions, influencing the compound’s reactivity and biological activity

Comparison with Similar Compounds

2-Methyl-2-(3-methylphenyl)propanoic acid can be compared with other similar compounds, such as:

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound for various applications.

Properties

IUPAC Name

2-methyl-2-(3-methylphenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-8-5-4-6-9(7-8)11(2,3)10(12)13/h4-7H,1-3H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDKWQWKHODEFBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(C)(C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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